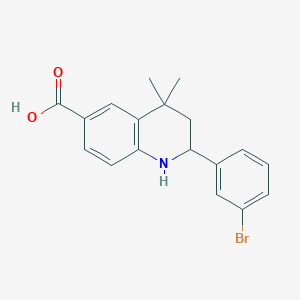

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with a tetrahydroquinoline core substituted by a 3-bromophenyl group at position 2, two methyl groups at position 4, and a carboxylic acid group at position 6. Its molecular formula is C₁₈H₁₇BrNO₂, and its molecular weight is 366.25 g/mol (calculated). The compound’s structural complexity confers unique physicochemical properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves cyclization of substituted aniline precursors or coupling reactions to introduce the bromophenyl moiety .

Properties

Molecular Formula |

C18H18BrNO2 |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C18H18BrNO2/c1-18(2)10-16(11-4-3-5-13(19)8-11)20-15-7-6-12(17(21)22)9-14(15)18/h3-9,16,20H,10H2,1-2H3,(H,21,22) |

InChI Key |

RESYDPFIJYYXEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=CC=C3)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through a multi-step process involving the following key steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.

Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.

Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tetrahydroquinoline and quinoline derivatives, focusing on substituent patterns, functional groups, and biological relevance.

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substituent Position: The 3-bromophenyl group at position 2 in the target compound contrasts with the 2-bromophenyl analog (), which alters steric and electronic interactions. The 6-carboxylic acid group in the target compound vs. 8-carboxylic acid in CAS 1384264-53-2 () affects hydrogen bonding and solubility.

Functional Groups :

- Replacement of the bromophenyl group with a bromopyridinyl heterocycle () introduces nitrogen-mediated interactions, altering solubility and bioavailability.

- Chloro (CAS 1384264-53-2) and fluoro () substituents modulate electronegativity and metabolic stability .

Core Saturation: The tetrahydroquinoline core (partially saturated) in the target compound vs. fully aromatic quinoline () reduces planarity, impacting π-π stacking interactions and enzymatic recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.